2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

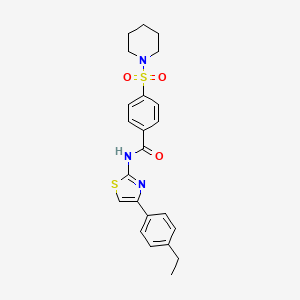

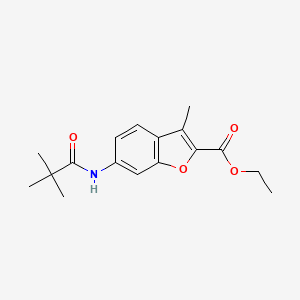

“2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide” is a chemical compound with the molecular formula C12H8N2S2 . It is also known by the synonym "5-(2-naphthylsulfanyl)-1,2,3-thiadiazole" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiadiazole ring attached to a naphthyl group via a sulfur atom . The molecular weight of the compound is 244.33 .Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not provided in the search results. Thiadiazole derivatives, in general, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The compound has a molecular weight of 244.33 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide and its derivatives are involved in various synthesis and chemical reactions. For instance, the study by Yekhlef et al. (2019) describes the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under certain conditions, leading to the formation of related compounds like potassium 2-(1-naphthyl)ethynylthiolate (Yekhlef et al., 2019). Such reactions are fundamental in the synthesis of various organic compounds.

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, derivatives of this compound have shown potential. Kawashima et al. (2013) developed bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole for the synthesis of semiconducting polymers (Kawashima et al., 2013). Such polymers are crucial for advancing technology in electronics and optoelectronics.

Organic Light Emitting Diodes (OLEDs) and Solar Cells

The derivatives of this compound also find applications in the development of organic light-emitting diodes (OLEDs) and solar cells. Jin et al. (2016) designed a naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole)-based narrow-bandgap π-conjugated polymer for use in polymer solar cells, achieving remarkable power conversion efficiencies (Jin et al., 2016).

Fluorescent Probes and Imaging

In biomedical research, specific derivatives of this compound are used in developing fluorescent probes for imaging. Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on the selective thiolysis of a naphthalimide scaffold, which is beneficial for investigating biological functions and pathological roles in living systems (Pak et al., 2016).

Green Chemistry and Solvent-Free Synthesis

In green chemistry, derivatives of this compound are used for solvent-free synthesis. Hadadianpour and Pouramiri (2019) reported an efficient and one-pot synthesis of new functionalized aminoalkyl and amidoalkyl naphthol scaffolds under solvent-free conditions (Hadadianpour & Pouramiri, 2019).

Eigenschaften

IUPAC Name |

5-naphthalen-2-ylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c1-2-4-10-7-11(6-5-9(10)3-1)15-12-8-13-14-16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGSUQUBSOLKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CN=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)